molecular formula C12H18ClNO2 B3022158 1-Benzyl-3-piperidone hydrochloride hydrate CAS No. 346694-73-3

1-Benzyl-3-piperidone hydrochloride hydrate

Cat. No. B3022158
CAS RN: 346694-73-3
M. Wt: 243.73 g/mol
InChI Key: XDAGZUGDGORLMZ-UHFFFAOYSA-N
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Description

1-Benzyl-3-piperidone hydrochloride hydrate is a chemical compound with the molecular formula C12H18ClNO2 . It has a molecular weight of 243.73 g/mol . It appears as a cream to light brown powder .


Synthesis Analysis

The synthesis of 1-Benzyl-3-piperidone hydrochloride hydrate involves several reactions . For instance, it has been used to prepare 7-Benzyl-3-(phenylthio)-1-oxa-4,7-diazaspiro[4.5]dec-3-en-2-one . It’s also mentioned that piperidones serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates .


Molecular Structure Analysis

The molecular structure of 1-Benzyl-3-piperidone hydrochloride hydrate consists of a piperidone ring attached to a benzyl group . The InChI string for this compound is InChI=1S/C12H15NO.ClH.H2O/c14-12-7-4-8-13 (10-12)9-11-5-2-1-3-6-11;;/h1-3,5-6H,4,7-10H2;1H;1H2 .


Chemical Reactions Analysis

1-Benzyl-3-piperidone hydrochloride hydrate has been involved in the synthesis of pyrrolo[1,3]diazepines by a dipolar cycloaddition - retro-Mannich domino reaction . It’s also used in the preparation of 7-Benzyl-3-(phenylthio)-1-oxa-4,7-diazaspiro[4.5]dec-3-en-2-one .


Physical And Chemical Properties Analysis

1-Benzyl-3-piperidone hydrochloride hydrate is a cream to light brown powder . It has a molecular weight of 243.73 g/mol . It has 2 hydrogen bond donors and 3 hydrogen bond acceptors .

Scientific Research Applications

Mechanism of Action

While the specific mechanism of action for 1-Benzyl-3-piperidone hydrochloride hydrate is not mentioned in the search results, piperidine derivatives have been found to have a wide range of bioactivities, including anti-HIV, anti-inflammatory, anti-proliferative, antioxidant, and antimicrobial effects .

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

Future Directions

While specific future directions for 1-Benzyl-3-piperidone hydrochloride hydrate are not mentioned in the search results, the compound has been used in the synthesis of other compounds, suggesting potential applications in the development of new pharmaceuticals .

properties

IUPAC Name

1-benzylpiperidin-3-one;hydrate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO.ClH.H2O/c14-12-7-4-8-13(10-12)9-11-5-2-1-3-6-11;;/h1-3,5-6H,4,7-10H2;1H;1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDAGZUGDGORLMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CN(C1)CC2=CC=CC=C2.O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-3-piperidone hydrochloride hydrate

CAS RN

50606-58-1, 346694-73-3
Record name 1-benzyl-3-piperidone hydrochloride hydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.051.479
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-benzyl-3-piperidone hydrochloride hydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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